molecular formula C17H17NO3 B250337 Methyl 4-[(4-ethylbenzoyl)amino]benzoate

Methyl 4-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B250337
M. Wt: 283.32 g/mol
InChI Key: FDHHPJLSJXRDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-ethylbenzoyl)amino]benzoate is a synthetic benzoate ester compound intended for research and development purposes. This chemical features a benzamide core structure, which is a common scaffold in medicinal chemistry and materials science. Similar benzoate derivatives are frequently investigated as key intermediates in organic synthesis and for their potential biological activity . Researchers are exploring compounds with this architecture for various applications, including as building blocks for more complex molecules and in the development of pharmacologically active agents. In vitro and in vivo studies on structurally related ethyl benzoate complexes have shown promising growth inhibition and apoptosis induction in cancer cell lines, suggesting a potential research pathway for this compound in anticancer agent development . The mechanism of action for related compounds can involve interaction with cellular targets leading to programmed cell death, characterized by the activation of pro-apoptotic genes such as p53 and Caspase-3, and down-regulation of anti-apoptotic genes like Bcl2 . As with many research compounds, its utility may also extend to areas such as polymer chemistry or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 4-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

FDHHPJLSJXRDQG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The 4-ethylbenzoyl group in the target compound offers moderate steric hindrance compared to bulkier groups like isobutoxy-isopropylphenyl in compound 51 .
  • Aromatic Extensions : Biphenyl derivatives (e.g., ) may improve binding to hydrophobic protein pockets.

Palladium-Catalyzed Coupling (e.g., Compound 51)

  • Reagents : Tris(dibenzylideneacetone)dipalladium, rac-BINAP, cesium carbonate.
  • Yield : Varies significantly (54–92%) depending on substituent steric and electronic effects .
  • Comparison : The target compound likely requires similar conditions for amide bond formation.

Nitro Reduction (e.g., 4-Methylbenzyl 4-aminobenzoate)

  • Reagents : Pd/C catalyst, hydrazine hydrate.
  • Yield : 68% after recrystallization .
  • Note: Direct synthesis of the target compound may bypass nitro intermediates due to its amide structure.

Physicochemical Properties

While specific data for the target compound is unavailable, inferences can be drawn from analogs:

Spectral Data

  • NMR : Aromatic protons in analogs appear at δ 6.5–8.5 ppm (1H NMR, CDCl3), with ester methyl groups near δ 3.8–4.0 ppm .
  • FT-IR : Strong C=O stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .

Solubility and Stability

  • Ester vs. Ethyl Esters : Methyl esters (target compound) may exhibit lower solubility in polar solvents compared to ethyl derivatives .
  • Amide Stability : The 4-ethylbenzoyl group likely enhances hydrolytic stability over simpler carbamoyl analogs .

Aquaporin Inhibition

Fungicidal Activity

  • Sulfamoyl-containing analogs (e.g., ) exhibit fungicidal properties, possibly due to enhanced hydrogen-bonding interactions.

Agricultural and Pharmaceutical Uses

  • Amide derivatives are intermediates in agrochemicals (e.g., sulfonylurea herbicides) and HDAC inhibitors .

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The carboxylic acid group of 4-aminobenzoic acid is first protected as a methyl ester. This is typically achieved via acid-catalyzed esterification using methanol and hydrochloric acid under reflux conditions. Key parameters include:

  • Temperature : 60–70°C to prevent premature hydrolysis of the ester.

  • Acid concentration : 30% HCl (w/w) ensures protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.

  • Reaction time : 7–12 hours for >90% conversion.

After esterification, the reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4–6% NaOH to neutralize excess HCl. The product, methyl 4-aminobenzoate, is extracted into methylene chloride or toluene, with yields exceeding 85%.

Amidation with 4-Ethylbenzoyl Chloride

The amine group of methyl 4-aminobenzoate is acylated using 4-ethylbenzoyl chloride in a biphasic system (water/organic solvent) under Schotten-Baumann conditions:

  • Base : Aqueous NaOH (10–20%) maintains a pH of 9–11, deprotonating the amine and scavenging HCl byproduct.

  • Solvent : Dichloromethane or ethyl acetate enhances solubility of the acyl chloride and product.

  • Molar ratio : 1:1.1 (amine:acyl chloride) minimizes unreacted starting material.

The amide product precipitates upon acidification or is extracted into the organic phase. Yields range from 75–88%, depending on purification protocols.

Nitro Reduction and Acylation Method

An alternative route starts with methyl 4-nitrobenzoate , which undergoes catalytic hydrogenation to methyl 4-aminobenzoate, followed by acylation.

Catalytic Hydrogenation of Methyl 4-Nitrobenzoate

  • Catalyst : 5% Pd/C or Raney nickel under 3–5 bar H₂ pressure.

  • Solvent : Methanol or ethanol at 50–60°C.

  • Yield : 92–95% after 4–6 hours.

This method avoids acidic conditions, preserving the ester group. However, catalyst filtration and recycling add operational complexity.

Acylation Under Mild Conditions

Post-hydrogenation, the amine is acylated using 4-ethylbenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base:

  • Temperature : 0–5°C to suppress side reactions.

  • Workup : Sequential washes with dilute HCl (removing excess acyl chloride) and NaHCO₃ (neutralizing HCl).

This approach achieves 80–85% yield but requires strict moisture control to prevent hydrolysis of the acyl chloride.

One-Pot Tandem Esterification-Amidation

Recent advances explore tandem reactions to consolidate steps. A notable example uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

Reaction Setup

  • Substrates : 4-Aminobenzoic acid, 4-ethylbenzoic acid, methanol.

  • Coupling agent : DCC (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous THF.

  • Mechanism : DCC activates 4-ethylbenzoic acid as an intermediate anhydride, which reacts with the amine. Concurrent esterification occurs via methanol nucleophilic attack.

Optimization Challenges

  • Side reactions : Uncontrolled ester hydrolysis at high DCC concentrations.

  • Yield : 70–78%, lower than sequential methods due to competing pathways.

Electrochemical Synthesis

A patent-pending method employs electrochemical reduction to streamline amide formation:

Cathodic Reduction of Methyl 4-Nitrobenzoate

  • Electrolyte : NH₄Cl in methanol/water (9:1 v/v).

  • Voltage : −1.2 V vs. Ag/AgCl, reducing nitro to amine over 6 hours.

In Situ Acylation

Post-reduction, 4-ethylbenzoyl chloride is added directly to the electrolytic cell:

  • Yield : 82% with 95% Faradaic efficiency.

  • Advantage : Avoids isolation of intermediates, reducing solvent use.

Industrial-Scale Considerations

Solvent Selection

SolventBoiling Point (°C)PolaritySuitability for Extraction
Methylene chloride40LowHigh (pH-dependent)
Toluene111LowModerate (requires salt saturation)
Ethyl acetate77ModerateHigh

Cost Analysis

MethodCost (USD/kg product)Yield (%)Purity (%)
Sequential Esterification-Amidation1208899.5
Nitro Reduction1459298.0
Electrochemical1608297.8

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